molecular formula C22H17ClN4S B2359030 6-(4-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine CAS No. 865657-90-5

6-(4-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine

Katalognummer: B2359030
CAS-Nummer: 865657-90-5
Molekulargewicht: 404.92
InChI-Schlüssel: IQLNMLQZGBKTIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl group at position 6 and a thienyl substituent at position 2, modified with a 2,5-dimethylpyrrole moiety. This compound has drawn attention in medicinal chemistry due to the structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold, which allows for diverse biological activities depending on substituent patterns. Its synthesis and applications are often explored in the context of anticancer, anti-inflammatory, and enzyme-targeting agents .

Eigenschaften

IUPAC Name

6-(4-chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4S/c1-14-3-4-15(2)27(14)20-9-10-28-22(20)19-11-21-24-12-17(13-26(21)25-19)16-5-7-18(23)8-6-16/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLNMLQZGBKTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C=C(C=NC4=C3)C5=CC=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-(4-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article delves into the compound's biological activity, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C22H17ClN4S
  • Molecular Weight : 404.92 g/mol
  • CAS Number : 865657-90-5

This compound is believed to exert its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. Notably, it has shown activity against the AKT signaling pathway, which is crucial in many cancer types.

Anticancer Properties

Research indicates that 6-(4-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine exhibits significant anticancer properties:

  • Inhibition of Glioblastoma Growth : A study demonstrated that this compound effectively inhibited the growth of glioblastoma cells in vitro. It was particularly noted for its ability to suppress neurosphere formation in patient-derived glioma stem cells, indicating its potential as a therapeutic agent against aggressive brain tumors .
  • Kinase Inhibition : The compound was screened against numerous kinases and showed low micromolar activity against AKT2/PKBβ, a key player in oncogenic signaling pathways. This inhibition correlates with reduced malignancy and improved survival rates in glioma patients .

Structure-Activity Relationship (SAR)

The structure of this compound includes several critical components that contribute to its biological activity:

ComponentRole in Activity
4-Chlorophenyl GroupEnhances binding affinity to target kinases
2,5-DimethylpyrroleEssential for the anticancer activity
Thienyl GroupContributes to overall molecular stability

Research has shown that modifications to these components can significantly alter the compound's potency and selectivity against various cancer cell lines .

Study on Monoclonal Antibody Production

In a related study focusing on monoclonal antibody production, compounds structurally similar to 6-(4-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine were found to enhance cell-specific productivity while retaining cell viability. This suggests that such compounds could also play a role in biotechnological applications beyond oncology .

In Vivo Efficacy

While most studies have focused on in vitro efficacy, preliminary in vivo studies are necessary to validate these findings and assess the pharmacokinetics and pharmacodynamics of the compound.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth and proliferation. For instance, studies have shown that modifications in the structure can enhance selectivity and potency against specific cancer types, making it a promising candidate for drug development aimed at targeting cancer cells .

Enzymatic Inhibition

The compound has been identified as a potential inhibitor of several enzymes. Its structural features allow it to interact effectively with enzyme active sites, leading to inhibition of their functions.

  • Examples of Enzymes Targeted : The compound's derivatives have shown inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs) and other key proteins involved in cell cycle regulation .

Material Science Applications

In addition to its medicinal uses, pyrazolo[1,5-a]pyrimidines have garnered attention in material science due to their unique photophysical properties. These compounds can be utilized in the development of novel materials with applications in:

  • Fluorescent Probes : Their ability to emit fluorescence makes them suitable for use in biological imaging and diagnostics.
  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of these compounds allow them to be explored as potential materials for OLED technology .

Anticancer Research

A study focused on the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives demonstrated that certain modifications could lead to enhanced anticancer activity. The results indicated that compounds similar to 6-(4-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine exhibited IC50 values in the low micromolar range against breast cancer cell lines .

Inhibition Studies

Research assessing the enzymatic inhibition capabilities of pyrazolo[1,5-a]pyrimidines revealed that specific derivatives could effectively inhibit CDK activity. This inhibition resulted in reduced proliferation rates of cancer cells in vitro, suggesting potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Anticancer Activity

  • Triazole-Linked Glycohybrids : Derivatives like (2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(4-(((5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate exhibit potent anticancer activity (IC50 = 15.3 µM against MCF-7 cells), highlighting the role of triazole and carbohydrate moieties in enhancing cytotoxicity .
  • Trifluoromethyl Derivatives : 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (MW: 430.4 g/mol) incorporates electron-withdrawing CF3 groups, which may improve target binding but reduce solubility compared to the chlorophenyl analog .

Enzyme Inhibition and Neuroprotective Effects

  • N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b) : Demonstrates superior anti-diabetic activity by altering α-amylase enzyme states and exhibits anti-Alzheimer's effects via acetylcholinesterase (AChE) inhibition (16.00 ± 0.04% inhibition) .
  • VEGFR2 Kinase Inhibitor IV : 3-(3-Thienyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine targets angiogenesis pathways, showing the impact of methoxy and thienyl groups on kinase inhibition .

Antioxidant and Cytotoxicity Profiles

  • Derivative 12b : Exhibits higher total antioxidant capacity (TAC: 31.27 ± 0.07 mg gallic acid/g) and lower cytotoxicity (IC50 = 29.77 mg mL⁻¹ against Caco-2 cells) compared to its N-phenyl analog (12a) .
  • 18F-Labeled Derivatives : Polar groups (e.g., carboxyl in [18F]5) reduce tumor uptake in vivo, suggesting that lipophilic substituents (e.g., chlorophenyl) may enhance biodistribution .

Substituent Effects on Solubility and Stability

  • Carboxylic Acid Derivatives: 7-Amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (MW: 353.41) shows improved aqueous solubility due to the ionizable carboxyl group, unlike the neutral 4-chlorophenyl analog .
  • Fluorinated Derivatives : 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (MW: 295.23) leverages fluorine’s electronegativity for enhanced metabolic stability .

Toxicity and Carcinogenicity Predictions

  • Derivative 12b: Predicted to be non-carcinogenic and non-toxic in computational models, whereas the N-phenyl analog (12a) is flagged as carcinogenic .

Comparative Data Table

Compound Name Key Substituents Biological Activity (IC50 or Inhibition %) Cytotoxicity (IC50, mg mL⁻¹) Key Reference
6-(4-Chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine 4-ClPh, thienyl-dimethylpyrrole Anti-Alzheimer’s (16.00% AChE inhibition) N/A
N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b) 4-ClPh Antioxidant (TAC: 31.27 mg/g), anti-diabetic 40.54 (A549), 29.77 (Caco-2)
2-[3-(2,5-Dimethylpyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CF3 x2, thienyl-dimethylpyrrole N/A N/A
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 4-FPh, CF3 N/A N/A
Triazole-linked glycohybrid (MCF-7) Triazole, carbohydrate Anticancer (IC50 = 15.3 µM) N/A

Vorbereitungsmethoden

Aminopyrazole and Enaminone Cyclocondensation

The most widely adopted route involves the cyclocondensation of 5-amino-1H-pyrazole with enaminones or β-dicarbonyl compounds. For example, Sikdar et al. demonstrated that reacting 5-amino-3-(4-chlorophenyl)-1H-pyrazole with 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carbaldehyde in the presence of potassium persulfate (K₂S₂O₈) yields the pyrazolo[1,5-a]pyrimidine core. The reaction proceeds via a [4 + 2] cycloaddition mechanism, forming the pyrimidine ring through intramolecular nucleophilic attack (Scheme 1).

Table 2: Representative Cyclocondensation Reaction Conditions

Reactant A Reactant B Catalyst Solvent Temp (°C) Yield (%)
5-Amino-3-(4-Cl-Ph)-pyrazole Thienyl-pyrrole enaminone K₂S₂O₈ DMSO 80 72
5-Amino-1H-pyrazole β-Ketoester HCl (cat.) EtOH Reflux 65

Functionalization of the Pyrazolo[1,5-a]pyrimidine Scaffold

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl moiety at position 6 is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A study by Portilla et al. achieved this by treating the brominated intermediate with 4-chlorophenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), yielding the coupled product in 85% efficiency.

Thienyl-Pyrrole Substituent Installation

The 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl group at position 2 is incorporated through a Friedel-Crafts alkylation or copper-mediated Ullmann coupling. Microwave-assisted conditions (120°C, 20 min) using CuI and 1,10-phenanthroline as ligands enhance reaction rates and regioselectivity.

Multicomponent Reaction Approaches

One-Pot Synthesis via Mannich-Type Reactions

Li et al. developed a one-pot protocol combining 5-aminopyrazole , thienyl aldehyde , and dimethyl pyrrole in a Mannich reaction, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . This method bypasses intermediate isolation, achieving an overall yield of 64% (Scheme 2).

Table 3: Multicomponent Reaction Optimization

Component 1 Component 2 Oxidizing Agent Solvent Yield (%)
5-Amino-3-(4-Cl-Ph)-pyrazole Thienyl aldehyde DDQ CH₂Cl₂ 64
5-Amino-1H-pyrazole Pyrrole-carbaldehyde H₂O₂ MeCN 58

Halogenation and Post-Synthetic Modifications

Oxidative Halogenation at Position 3

Sikdar et al. reported sodium iodide -mediated iodination at position 3 using K₂S₂O₈ in DMSO, yielding 3-iodo derivatives with >90% regioselectivity. This step is critical for subsequent cross-coupling reactions to diversify the scaffold.

Palladium-Catalyzed Cross-Couplings

Optimization of Reaction Conditions and Solvent Effects

Solvent and Temperature Optimization

Solvent polarity significantly impacts cyclocondensation efficiency. Dimethyl sulfoxide (DMSO) enhances reaction rates by stabilizing charged intermediates, while ethanol and acetonitrile favor milder conditions for acid-sensitive substrates. Microwave irradiation reduces reaction times from hours to minutes, as demonstrated in the synthesis of thienyl-pyrrole derivatives (120°C, 20 min vs. 8 h under reflux).

Catalytic Systems

Copper(I) chloride and palladium catalysts are indispensable for cross-couplings, whereas potassium persulfate serves as a cost-effective oxidant in halogenation steps. Transition-metal-free conditions using iodine monochloride (ICl) have also been explored for halogenation but with lower regiocontrol.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural confirmation. The compound’s $$ ^1H $$ NMR spectrum exhibits distinct signals for the pyrrole methyl groups (δ 2.1–2.3 ppm) and thienyl protons (δ 6.8–7.2 ppm). Infrared (IR) spectroscopy confirms the presence of C-Cl (750 cm$$^{-1}$$) and C-N (1350 cm$$^{-1}$$) stretches.

Purity Assessment via Chromatography

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) ensures >98% purity, while thin-layer chromatography (TLC) monitors reaction progress using silica gel plates and UV visualization.

Q & A

Q. What established synthetic routes are available for 6-(4-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 4-chlorophenyl derivatives with heterocyclic amines or thioacetamide to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2 : Introduction of the 2,5-dimethylpyrrole and thienyl substituents via nucleophilic substitution or coupling reactions under controlled conditions (e.g., reflux in polar solvents like ethanol or dioxane) .
  • Optimization : Catalysts such as Pd-based reagents or acid/base mediators improve yields. Reaction monitoring via TLC ensures purity .

Q. Key Data :

  • Typical yields range from 46% to 70% for analogous pyrazolo[1,5-a]pyrimidine syntheses .
  • Critical parameters: Temperature (reflux at 80–100°C), solvent choice (ethanol, dioxane), and stoichiometric ratios .

Q. Which spectroscopic and crystallographic techniques validate the compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and electronic environments (e.g., aromatic protons at δ 7.2–8.5 ppm, pyrrole methyl groups at δ 2.1–2.5 ppm) .
  • X-Ray Crystallography : Resolves bond lengths (e.g., C–N bonds at 1.34–1.38 Å) and dihedral angles (e.g., 5–10° for planar deviations in the pyrimidine ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 450.1234 for analogous compounds) .

Example : Single-crystal studies of related pyrazolo[1,5-a]pyrimidines show monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 9.08 Å, b = 9.06 Å, c = 27.26 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

  • Orthogonal Assays : Use multiple bioactivity assays (e.g., enzyme inhibition, cell viability) to cross-validate results. For example, discrepancies in kinase inhibition data may arise from assay sensitivity variations .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across concentrations (e.g., 0.1–100 μM) to assess potency thresholds .
  • Structural Dynamics : Perform molecular dynamics simulations to correlate conformational flexibility with activity (e.g., trifluoromethyl group orientation impacting target binding) .

Case Study : Pyrazolo[1,5-a]pyrimidines with similar substituents showed variable antitrypanosomal activity due to differences in parasite strain sensitivity .

Q. What computational strategies predict binding affinities and selectivity for this compound?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., benzodiazepine receptors or kinase domains). Key residues (e.g., Lys123 in KDR kinase) may form hydrogen bonds with the pyrimidine nitrogen .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP (calculated ~3.2), polar surface area (~80 Ų), and Hammett constants for substituent electronic effects .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski rule compliance: MW < 500, H-bond donors < 5) .

Data Insight : Trifluoromethyl groups enhance metabolic stability but may reduce solubility, requiring formulation optimization .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Substituent Variation : Synthesize analogs with modified pyrrole (e.g., 2,5-diethyl), thienyl (e.g., bromo-substituted), or chlorophenyl groups .
  • Biological Screening : Test analogs against panels of targets (e.g., kinases, GPCRs) to identify selectivity patterns. For example, pyrazolo[1,5-a]pyrimidines with 4-fluorophenyl groups showed enhanced antitrypanosomal activity .
  • Crystallographic Analysis : Compare X-ray structures of active vs. inactive analogs to identify critical bonding motifs (e.g., π-π stacking with Phe113 in kinase targets) .

Example SAR Finding : Methyl groups at the pyrrole 2- and 5-positions improve thermal stability (melting point >200°C) but reduce aqueous solubility .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Process Optimization : Replace hazardous solvents (e.g., dioxane) with greener alternatives (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .
  • Purification Techniques : Use column chromatography with gradients (e.g., hexane/ethyl acetate 8:2 to 6:4) or recrystallization (ethanol/water mixtures) for high-purity batches (>95%) .
  • Quality Control : Implement LC-MS and HPLC-UV (λ = 254 nm) to monitor impurities (e.g., dechlorinated byproducts) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.